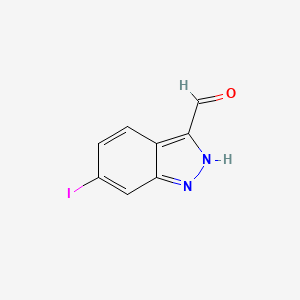

6-iodo-1H-indazole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXELIHXOKMAQCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1I)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical properties and structure of 6-iodo-1H-indazole-3-carbaldehyde

[1][3][4]

Executive Summary

6-Iodo-1H-indazole-3-carbaldehyde (CAS: 885518-80-9) is a high-value heterocyclic building block characterized by three distinct reactive sites: the electrophilic aldehyde at C3, the nucleophilic nitrogen at N1, and the cross-coupling-ready iodide at C6.[1][3][4] Its structural utility lies in its ability to access complex pharmacophores, such as those found in Axitinib and Pazopanib analogs, through orthogonal synthetic transformations.[1]

Chemical Identity & Physical Properties[1][2][7][8][9][10]

| Property | Data |

| CAS Number | 885518-80-9 |

| IUPAC Name | 6-iodo-1H-indazole-3-carbaldehyde |

| Molecular Formula | C₈H₅IN₂O |

| Molecular Weight | 272.04 g/mol |

| Appearance | Pale yellow to orange solid |

| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in water |

| Melting Point | 220–225 °C (dec.) [Typical for halo-indazole-3-aldehydes] |

| Acidity (pKa) | ~12.0 (NH), making N1 deprotonation accessible with bases like Cs₂CO₃ |

Structural Analysis[1]

-

Electronic Character: The indazole core is electron-deficient.[1] The C3-aldehyde withdraws electron density, increasing the acidity of the N1-proton.[1] The C6-iodine atom is deactivated towards oxidative addition compared to simple aryl iodides but remains highly reactive under Palladium catalysis due to the directing nature of the indazole nitrogen.[1]

-

Tautomerism: In solution, the 1H-tautomer is thermodynamically favored over the 2H-tautomer.[1] However, alkylation can occur at N1 or N2 depending on conditions (kinetic vs. thermodynamic control).

Synthetic Pathways[1][11][12]

The most robust route to 6-iodo-1H-indazole-3-carbaldehyde avoids the direct formylation of the deactivated indazole ring.[1] Instead, it utilizes a ring-contraction/nitrosation strategy starting from 6-iodoindole.[1] This method, optimized in recent literature, proceeds via the formation of a 3-nitrosoindole intermediate which rearranges to the indazole.[1]

Synthesis Workflow Diagram

Figure 1: Synthetic route via nitrosation of 6-iodoindole.

Detailed Protocol (Nitrosation Method)

Reference: Adapted from RSC Advances, 2018 [1].

-

Reagents: 6-Iodoindole (1.0 equiv), Sodium Nitrite (NaNO₂, 8.0 equiv), HCl (2.7 equiv), DMF/Water (3:1 ratio).

-

Procedure:

-

Dissolve NaNO₂ in water and add to a solution of 6-iodoindole in DMF at 0°C.

-

Slowly add dilute HCl to the mixture (controlled addition is critical to prevent dimerization side products).[1]

-

Allow the reaction to warm to room temperature and stir for 4–8 hours.

-

Observation: The solution typically shifts from clear to a deep yellow/orange suspension.[1]

-

-

Workup: Dilute with ethyl acetate, wash extensively with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product elutes after unreacted indole.

Reactivity Profile & Divergent Synthesis[1]

This scaffold allows for "divergent synthesis," where the aldehyde and iodide can be reacted in specific sequences to generate libraries of compounds.[1]

Reactivity Logic

-

C3-Aldehyde (Electrophile):

-

C6-Iodide (Cross-Coupling Partner):

-

N1-Nitrogen (Nucleophile):

-

Must often be protected (e.g., THP, SEM, Boc) before C6-coupling to prevent catalyst poisoning or N-arylation side reactions.[1]

-

Divergent Synthesis Diagram[1]

Figure 2: Divergent reactivity map for scaffold elaboration.[1]

Experimental Protocols

Protocol A: N1-Protection (THP Group)

Protection is recommended before performing Palladium-catalyzed coupling at C6.[1]

-

Dissolve 6-iodo-1H-indazole-3-carbaldehyde (1.0 g) in anhydrous DCM (10 mL) and THF (5 mL).

-

Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and catalytic p-Toluenesulfonic acid (pTSA, 0.1 equiv).

-

Stir at room temperature for 12 hours.

-

Quench with saturated NaHCO₃. Extract with DCM.[1]

-

Result: N1-(Tetrahydro-2H-pyran-2-yl) derivative.[1] This protects the acidic proton and improves solubility for subsequent couplings.[1]

Protocol B: Suzuki Coupling at C6

Targeting the synthesis of 6-aryl-indazole derivatives.[1]

-

Charge a microwave vial with N1-protected 6-iodo-indazole intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).[1]

-

Add solvent: Dioxane/Water (4:[1]1) and Base: Cs₂CO₃ (3.0 equiv).[1]

-

Degas with Argon for 5 minutes.

-

Heat to 90°C for 2–4 hours.

-

Workup: Filter through Celite, concentrate, and purify via silica chromatography.

Safety & Handling

-

Hazards: As an organoiodide and aldehyde, this compound is a potential skin and eye irritant (H315, H319).

-

Sensitization: Indazoles can be sensitizers; handle in a fume hood with nitrile gloves.[1]

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The aldehyde is susceptible to air oxidation to the carboxylic acid over prolonged periods.[1]

References

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Source: RSC Advances, 2018, 8, 13121-13128.[1] URL:[Link]

-

Synthesis and reactivity of 6-iodoindole (Precursor synthesis). Source: Beilstein Journal of Organic Chemistry, 2015, 11, 1700–1706.[1][6] URL:[Link]

literature review of 6-iodo-1H-indazole-3-carbaldehyde in medicinal chemistry

The following technical guide details the chemistry, synthesis, and medicinal application of 6-iodo-1H-indazole-3-carbaldehyde .

A Bifunctional Scaffold for Orthogonal Drug Design

Executive Summary

In the landscape of kinase inhibitor design, 6-iodo-1H-indazole-3-carbaldehyde represents a high-value "linchpin" scaffold.[1] Its utility stems from its ability to facilitate orthogonal functionalization :

-

The C3-Formyl Group (Head): A versatile electrophile for constructing hinge-binding motifs or solubilizing appendages via reductive amination or Knoevenagel condensation.

-

The C6-Iodine (Tail): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing extension into the hydrophobic back-pockets of protein targets (e.g., VEGFR, PLK1).

This guide synthesizes the chemical logic required to utilize this scaffold, moving from its de novo synthesis to its application in late-stage diversification.

Structural Analysis & Reactivity Profile

The indazole core acts as a bioisostere of the indole ring but offers distinct advantages in hydrogen bonding (donor/acceptor capability at N1/N2).[2][3]

| Position | Functional Group | Reactivity Mode | Medicinal Utility |

| N1 | Secondary Amine | Alkylation / Protection | Tuning pKa and solubility; often protected (e.g., THP, SEM) during catalysis. |

| C3 | Carbaldehyde | Nucleophilic Addition | "Head" group synthesis. Precursor to amines, alkenes, or heterocycles.[3] |

| C6 | Iodine | Oxidative Addition (Pd) | "Tail" group synthesis. Critical for accessing deep hydrophobic pockets (e.g., Axitinib analogs). |

The Orthogonality Principle

The chemical power of this molecule lies in the reactivity gap between the C3-aldehyde and the C6-iodide.

-

Chemoselective C3 Functionalization: The aldehyde can be derivatized (e.g., reductive amination) without affecting the C6-iodine, provided non-reducing conditions are chosen that do not dehalogenate.

-

Chemoselective C6 Functionalization: The iodine can undergo cross-coupling without affecting the aldehyde, although the aldehyde is often protected as an acetal if harsh basic conditions are required.

Synthetic Route: The Nitrosation Strategy[3][4]

While various routes exist, the most authoritative and scalable method for accessing 3-formyl indazoles with sensitive halogens is the Nitrosation of Indoles . This "scaffold hopping" reaction rearranges the indole core into an indazole, preserving the halogen substitution pattern.

Mechanism

-

Nitrosation: Electrophilic attack of the nitrosonium ion (

) at the indole C3 position. -

Ring Opening/Closing: The C2-C3 bond cleaves, and the nitrogen re-cyclizes to form the N-N bond of the indazole.

Detailed Protocol: Synthesis from 6-Iodoindole

Objective: Synthesis of 6-iodo-1H-indazole-3-carbaldehyde. Precursor: 6-iodoindole (Commercially available).

Reagents:

-

6-Iodoindole (1.0 equiv)

-

Sodium Nitrite (

, 8.0 equiv)[3] -

HCl (2N aqueous, 7.0 equiv)[3]

-

DMF/Water (Solvent system)

Step-by-Step Methodology:

-

Preparation of Nitrosating Agent: In a reaction vessel, dissolve

(8.0 equiv) in deionized water.[3] Cool to 0 °C. Slowly add aqueous HCl (2N, 7.0 equiv) while stirring. Critical: Maintain temperature < 5 °C to prevent decomposition of nitrous acid. -

Addition: Dissolve 6-iodoindole (1.0 equiv) in DMF. Add this solution dropwise to the nitrosating mixture at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature (RT) over 2 hours. Then, heat to 50 °C for 6–12 hours.

-

Checkpoint: Monitor by LC-MS.[4] The indole starting material (

) should disappear, replaced by the indazole product (

-

-

Workup: Dilute with ethyl acetate (EtOAc). Wash extensively with brine to remove DMF. Dry organic layer over

.[4] -

Purification: Flash column chromatography (Hexanes/EtOAc). The product typically elutes as a pale yellow solid.

Downstream Application: Divergent Synthesis Workflow

The following diagram illustrates the strategic divergence possible with this scaffold.

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the C3-aldehyde and C6-iodine.

Case Study Protocol: C6-Suzuki Coupling

A common pitfall with 3-formyl indazoles is the interference of the aldehyde during basic coupling conditions (Cannizzaro reaction or aldol condensation). To avoid this, we utilize a mild base/solvent system.

Protocol: Suzuki-Miyaura Coupling at C6

-

Reagents:

-

Procedure:

-

In a microwave vial, combine the scaffold, boronic acid, and catalyst.

-

Evacuate and backfill with Argon (

).[4] -

Add degassed 1,4-dioxane and aqueous

. -

Heat to 90 °C for 4 hours (or 110 °C for 30 min in microwave).

-

-

Self-Validation Check:

-

TLC: The starting material (highly non-polar due to iodine) should be consumed. The product will likely be more polar if the coupled aryl group contains heteroatoms.

-

Aldehyde Integrity: Check 1H NMR for the aldehyde proton singlet (~10.0 ppm). If absent, the aldehyde may have oxidized or undergone side reactions.

-

Quantitative Data Summary: Indazole vs. Indole[2]

Why switch from indole to indazole? The following table highlights the physicochemical shifts relevant to drug properties.

| Property | 6-Iodoindole-3-carbaldehyde | 6-Iodoindazole-3-carbaldehyde | Impact on Drug Design |

| H-Bond Donors | 1 (NH) | 1 (NH) | Similar hinge binding. |

| H-Bond Acceptors | 1 (C=O) | 2 (C=O, N2) | Indazole N2 provides an extra acceptor vector.[2] |

| Lipophilicity (cLogP) | ~2.8 | ~2.3 | Indazole is less lipophilic, improving solubility. |

| Metabolic Stability | Moderate (C2 oxidation prone) | High | Indazole lacks the electron-rich C2-C3 bond of indole. |

References

-

General Synthesis of Indazole-3-Carbaldehydes via Nitrosation

-

Indazole Scaffolds in Kinase Inhibitors (Axitinib Context)

- Title: Discovery of Axitinib with Chemically Synthesized Anti-Angiogenic Activity.

- Source:Pfizer Global R&D / J. Med. Chem.

-

URL:[Link]

- Relevance: Validates the 6-position of the indazole ring as a viable vector for extending into hydrophobic pockets.

-

Suzuki Coupling on Halogenated Indazoles

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. bloomtechz.com [bloomtechz.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6-iodo-1H-indazole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for native structures like indole allow it to form crucial hydrogen bond interactions within the active sites of proteins.[2] This has led to the development of several successful drugs containing the indazole core, particularly in the realm of oncology. Marketed drugs such as Axitinib and Pazopanib, both potent tyrosine kinase inhibitors, feature this heterocyclic system.[2][3]

The functionalization of the indazole ring at the 3-position is a key strategy for modulating pharmacological activity.[3] 1H-indazole-3-carbaldehyde derivatives, in particular, are highly valuable intermediates. The aldehyde group serves as a versatile chemical handle for a wide array of transformations, including condensations, oxidations, and the construction of more complex heterocyclic systems.[3][4] This guide provides an in-depth technical overview of a specific, strategically important derivative: 6-iodo-1H-indazole-3-carbaldehyde. The presence of an iodine atom at the 6-position offers an additional, orthogonal site for diversification, typically through palladium-catalyzed cross-coupling reactions, making this a powerful building block for creating targeted compound libraries.[5]

Core Properties and Safety Data

As of this writing, a specific CAS number for 6-iodo-1H-indazole-3-carbaldehyde has not been assigned in major chemical databases. For reference, the CAS number for the parent compound, 6-iodo-1H-indazole , is 261953-36-0 .[6][7][8]

Physicochemical Characteristics

The following table summarizes the known and predicted physicochemical properties of 6-iodo-1H-indazole-3-carbaldehyde.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅IN₂O | (Calculated) |

| Molecular Weight | 272.04 g/mol | (Calculated) |

| Appearance | Predicted: Off-white to yellow or brown solid | [3] (Analogy) |

| Melting Point | Not available. Expected to be a high-melting solid. | - |

| Boiling Point | Not available. Likely to decompose at high temperatures. | - |

| Solubility | Predicted: Soluble in DMSO, DMF; sparingly soluble in other organic solvents. | [3] (Analogy) |

| pKa | Predicted: ~12-13 (N-H proton) | [9] (Analogy) |

Safety & Handling

A specific Safety Data Sheet (SDS) for 6-iodo-1H-indazole-3-carbaldehyde is not currently available. The safety profile must be inferred from the parent molecule, 6-iodo-1H-indazole, and the aldehyde functional group.

Hazard Profile of 6-iodo-1H-indazole:

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

General Laboratory Safety Precautions:

-

Handle in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, rinse the affected area immediately with copious amounts of water.

Synthesis and Reactivity

The synthesis of 6-iodo-1H-indazole-3-carbaldehyde is not explicitly detailed in readily available literature. However, a robust synthetic strategy can be devised based on well-established named reactions for the formylation of electron-rich heterocyclic systems. The most logical approach is the Vilsmeier-Haack formylation of 6-iodo-1H-indazole.

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11][12] The indazole ring system is sufficiently electron-rich to undergo this electrophilic substitution, with the reaction preferentially occurring at the C3 position.

Diagram: Proposed Synthesis of 6-iodo-1H-indazole-3-carbaldehyde

Caption: Proposed Vilsmeier-Haack synthesis pathway.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically grounded projection based on standard Vilsmeier-Haack procedures.[7] Researchers should perform small-scale trials to optimize conditions.

Materials:

-

6-iodo-1H-indazole (1.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF) (solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (1.2 - 1.5 eq)

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate or Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add POCl₃ dropwise via the dropping funnel with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve 6-iodo-1H-indazole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a large volume of crushed ice with vigorous stirring.

-

Neutralization: Carefully neutralize the acidic mixture by the slow addition of a saturated NaHCO₃ solution until the pH is basic (pH ~8-9). This step is often exothermic and may result in the precipitation of the product.

-

Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash thoroughly with cold water. If no solid precipitates, transfer the aqueous mixture to a separatory funnel and extract several times with ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The chemical utility of 6-iodo-1H-indazole-3-carbaldehyde stems from its two distinct reactive sites: the aldehyde at C3 and the iodine at C6.

-

Reactions of the Aldehyde Group: The C3-aldehyde is a versatile functional group for building molecular complexity.

-

Oxidation: Can be oxidized to the corresponding carboxylic acid, another key building block.

-

Reduction: Can be reduced to the primary alcohol, (6-iodo-1H-indazol-3-yl)methanol.

-

Condensation Reactions: Undergoes Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions to form alkenes.

-

Reductive Amination: Reacts with amines in the presence of a reducing agent to form secondary or tertiary amines.

-

Heterocycle Formation: Serves as a precursor for synthesizing fused heterocyclic systems.

-

-

Reactions of the Iodo Group: The C6-iodo substituent is primed for transition metal-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Couples with terminal alkynes.

-

Heck Coupling: Reacts with alkenes.

-

Buchwald-Hartwig Amination: Forms C-N bonds with amines.

-

The differential reactivity of these two sites allows for selective and sequential functionalization, a highly desirable feature in medicinal chemistry for the systematic exploration of structure-activity relationships (SAR).

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The indazole scaffold is a cornerstone in the design of protein kinase inhibitors.[1][13] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Indazole-based compounds can effectively compete with ATP for the kinase binding site, inhibiting its function.

6-iodo-1H-indazole-3-carbaldehyde is a strategic starting material for synthesizing kinase inhibitors. For example, it is a key precursor for the synthesis of Axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[14] The synthesis of Axitinib involves functionalizing the C3 position of the indazole core and utilizing the C6 position for further coupling reactions.[15]

Diagram: Role in Kinase Inhibition Pathway

Caption: Inhibition of VEGFR signaling by an indazole-based drug.

Conclusion

6-iodo-1H-indazole-3-carbaldehyde represents a highly valuable and versatile building block for researchers in organic synthesis and drug discovery. While specific physicochemical and safety data are yet to be formally documented, its properties and reactivity can be reliably predicted from its constituent parts. Its dual functionality—a versatile aldehyde at the C3 position and a cross-coupling-ready iodide at the C6 position—provides a powerful platform for the synthesis of complex molecular architectures. Its direct relevance to the synthesis of proven kinase inhibitors underscores its importance for developing next-generation targeted therapeutics. The synthetic protocols and conceptual frameworks presented in this guide offer a solid foundation for the effective utilization of this potent chemical intermediate.

References

Please note that direct links to some scientific publications may require a subscription for access.

- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-751.

-

PubChem. (n.d.). Indazole-3-carbaldehyde. Retrieved from [Link]

-

Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (2021). Reimer–Tiemann reaction. Retrieved from [Link]

-

Le-Tiran, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12567-12573. Available at: [Link]

-

Patsnap. (2019). Synthesis method of 6-iodine-1H-indazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Zhang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

SynArchive. (n.d.). Vilsmeier-Haack Formylation. Retrieved from [Link]

- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

ResearchGate. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

-

Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(6), 2745-2755. Available at: [Link]

- Moriarty, R. M., et al. (1984). Hypervalent iodine oxidation of flavonols using [hydroxy(tosyloxy)iodo]-benzene in methanol.

- Anthony, C., & Zatman, L. J. (1967). The microbial oxidation of methanol. 2. The methanol-oxidizing enzyme of Pseudomonas sp. M 27. Biochemical Journal, 104(3), 960-969.

- Mendelsohn, B. A., et al. (2009). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Letters, 11(7), 1539-1542.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. guidechem.com [guidechem.com]

- 15. 6-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

The Strategic Role of 6-Iodo-1H-indazole-3-carbaldehyde in Modern Kinase Inhibitor Discovery: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast chemical space explored, the indazole scaffold has emerged as a "privileged" structure, capable of forming key interactions within the ATP-binding pocket of numerous kinases.[1][2][3] This technical guide delves into the strategic importance and practical application of a highly versatile, yet specific building block: 6-iodo-1H-indazole-3-carbaldehyde . We will explore its synthesis, unique chemical reactivity, and its role as a pivotal starting point for the generation of diverse kinase inhibitor libraries. This guide provides detailed, field-proven experimental protocols and explains the causal logic behind key synthetic and analytical choices, offering a comprehensive resource for researchers aiming to leverage this powerful scaffold in their drug discovery programs.

Introduction: The Indazole Scaffold in Kinase Inhibition

Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates.[4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[4][5] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[4]

The indazole nucleus is a bioisostere of the natural purine core of ATP, allowing it to competitively bind to the kinase ATP-binding site.[2] This inherent property has led to the development of several FDA-approved indazole-containing kinase inhibitors, such as Axitinib and Pazopanib, which primarily target vascular endothelial growth factor receptors (VEGFRs).[3][6] The strategic functionalization of the indazole ring is crucial for achieving high potency and selectivity.[7]

6-Iodo-1H-indazole-3-carbaldehyde: A Bifunctional Linchpin for Library Synthesis

The subject of this guide, 6-iodo-1H-indazole-3-carbaldehyde, is a particularly valuable starting material due to its two distinct and orthogonally reactive functional groups.

-

The 3-Carbaldehyde Group: This aldehyde is a versatile handle for a wide array of chemical transformations.[6][8] It can undergo nucleophilic addition, condensation reactions (e.g., with amines to form Schiff bases, which can be further reduced), Wittig-type reactions, and can be oxidized or reduced to a carboxylic acid or an alcohol, respectively.[6][8] This allows for the introduction of diverse side chains that can probe different regions of the kinase active site.

-

The 6-Iodo Group: The iodine atom at the 6-position is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3] This enables the facile introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino substituents, which can be used to modulate the compound's pharmacokinetic properties and to target specific sub-pockets within the kinase domain.

The presence of these two functional groups allows for a divergent synthetic strategy, where a common core can be rapidly elaborated into a large library of diverse molecules for structure-activity relationship (SAR) studies.

Synthesis of the 6-Iodo-1H-indazole-3-carbaldehyde Scaffold

The synthesis of 6-iodo-1H-indazole-3-carbaldehyde can be achieved from commercially available starting materials. A common and effective route involves the nitrosation of the corresponding 6-iodo-indole.[9][10]

Experimental Protocol: Synthesis of 6-Iodo-1H-indazole-3-carbaldehyde

This protocol is adapted from established procedures for the nitrosation of substituted indoles.[9][10]

Materials:

-

6-Iodo-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 2 N aqueous solution)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate for chromatography

Procedure:

-

Preparation of the Nitrosating Agent: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve sodium nitrite (4.0 equivalents) in deionized water.

-

Slowly add 2 N aqueous hydrochloric acid (3.5 equivalents) to the sodium nitrite solution at 0 °C. Maintain the temperature below 5 °C during the addition.

-

Keep the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes.

-

Reaction with 6-Iodo-indole: In a separate flask, dissolve 6-iodo-indole (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Slowly add the solution of 6-iodo-indole to the pre-formed nitrosating agent mixture at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the addition of water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate to afford the pure 6-iodo-1H-indazole-3-carbaldehyde.

Workflow Diagram:

Caption: Synthetic workflow for 6-iodo-1H-indazole-3-carbaldehyde.

Application in Kinase Inhibitor Synthesis: A Representative Workflow

The true utility of 6-iodo-1H-indazole-3-carbaldehyde is demonstrated in its use as a scaffold for building more complex molecules. The following is a representative, multi-step workflow to a hypothetical kinase inhibitor targeting the VEGFR-2 pathway.

Experimental Protocol: Synthesis of a 6-Aryl-3-(aminomethyl)-1H-indazole Derivative

Step 1: Suzuki Coupling at the 6-Position

Materials:

-

6-Iodo-1H-indazole-3-carbaldehyde

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

To a reaction vessel, add 6-iodo-1H-indazole-3-carbaldehyde (1.0 eq.), the arylboronic acid (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).

-

Degas the vessel and backfill with an inert gas.

-

Add the degassed solvent mixture.

-

Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the crude product by column chromatography to yield the 6-aryl-1H-indazole-3-carbaldehyde intermediate.

Step 2: Reductive Amination at the 3-Position

Materials:

-

6-Aryl-1H-indazole-3-carbaldehyde (from Step 1)

-

Primary or secondary amine (e.g., piperidine)

-

Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)

-

Solvent (e.g., dichloromethane, DCM)

Procedure:

-

Dissolve the 6-aryl-1H-indazole-3-carbaldehyde (1.0 eq.) in DCM.

-

Add the amine (1.1 eq.) and stir at room temperature for 1-2 hours to form the iminium intermediate.

-

Add the reducing agent (1.5 eq.) portion-wise and continue to stir at room temperature for 12-24 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash with brine, dry, and concentrate.

-

Purify by column chromatography to obtain the final 6-aryl-3-(aminomethyl)-1H-indazole derivative.

Synthetic Workflow Diagram:

Caption: Representative synthesis of a kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 6-iodo-1H-indazole-3-carbaldehyde scaffold allows for a thorough exploration of the SAR.

| Molecular Region | Modification Strategy | Rationale |

| Indazole Core | N1-alkylation/arylation | Can modulate solubility and orient other substituents for optimal binding. |

| 3-Position (from aldehyde) | Varying amines in reductive amination, Wittig olefination | Probes the solvent-exposed region of the ATP-binding site; can introduce hydrogen bond donors/acceptors or charged groups. |

| 6-Position (from iodide) | Diverse aryl/heteroaryl groups via Suzuki coupling | Targets the hydrophobic "back pocket" of the kinase, often crucial for achieving selectivity. |

SAR Logic Diagram:

Caption: Logic for SAR exploration from the core scaffold.

Biochemical Evaluation of Kinase Inhibitory Activity

Once a library of compounds has been synthesized, their biological activity must be assessed. Luminescence-based kinase assays, such as the ADP-Glo™ assay, are widely used for their high-throughput compatibility and sensitivity.[8]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol provides a general method for determining the IC₅₀ (half-maximal inhibitory concentration) of synthesized compounds against a target kinase (e.g., VEGFR-2).

Materials:

-

Recombinant human kinase (e.g., VEGFR-2)

-

Kinase-specific substrate

-

Adenosine triphosphate (ATP)

-

Synthesized inhibitor compounds

-

ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 384-well microplates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the synthesized inhibitor compounds in a suitable solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.

-

Kinase Reaction:

-

To the wells of a 384-well plate, add the kinase, substrate, and inhibitor solution.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, and simultaneously catalyze the conversion of the new ATP into a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Hypothetical Data Summary:

| Compound | Target Kinase | IC₅₀ (nM) |

| Inhibitor A | VEGFR-2 | 15 |

| Inhibitor B | VEGFR-2 | 85 |

| Inhibitor C | VEGFR-2 | >1000 |

Target Signaling Pathway Diagram:

Caption: Simplified VEGFR-2 signaling pathway.

Conclusion

6-Iodo-1H-indazole-3-carbaldehyde represents a powerful and versatile scaffold for the discovery of novel kinase inhibitors. Its bifunctional nature, with two orthogonally reactive sites, allows for the rapid and systematic generation of diverse chemical libraries. By leveraging established synthetic methodologies for derivatization and robust biochemical assays for evaluation, researchers can efficiently explore the structure-activity relationships of new chemical entities. This strategic approach, grounded in the principles of medicinal chemistry, continues to be a fruitful avenue for the development of the next generation of targeted therapeutics.

References

-

Olgen, S. et al. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry. (URL: [Link])

-

Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters. (URL: [Link])

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry. (URL: [Link])

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. (URL: [Link])

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. (URL: [Link])

-

Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry. (URL: [Link])

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. (URL: [Link])

-

Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules. (URL: [Link])

-

A synthetic route for the preparation of 1H-indazole derivatives 3 from... ResearchGate. (URL: [Link])

-

Various scaffolds as potent VEGFR inhibitors. ResearchGate. (URL: [Link])

-

Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. (URL: [Link])

-

Synthesis of 1H‐indazole derivatives. ResearchGate. (URL: [Link])

-

New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])

-

Indazole synthesis. Organic Chemistry Portal. (URL: [Link])

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. (URL: [Link])

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. (URL: [Link])

-

Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. Bioorganic & Medicinal Chemistry. (URL: [Link])

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Semantic Scholar. (URL: [Link])

-

49 PDFs | Review articles in BIOCHEMICAL KINASE ASSAYS. ResearchGate. (URL: [Link])

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. (URL: [Link])

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. (URL: [Link])

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. (URL: [Link])

Sources

- 1. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [edgccjournal.org]

- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Comprehensive Physicochemical Profiling of 6-Iodo-1H-indazole-3-carbaldehyde: Solubility, Stability, and Handling Protocols for API Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, functionalized indazoles serve as privileged scaffolds for the development of targeted therapeutics, particularly kinase inhibitors. 6-iodo-1H-indazole-3-carbaldehyde (CAS: 885518-80-9) is a highly versatile, bifunctional Active Pharmaceutical Ingredient (API) intermediate[1]. It features two distinct orthogonal reactive sites: a C6-iodo group primed for transition-metal-catalyzed cross-coupling, and a C3-carbaldehyde group ideal for Schiff base formation and reductive aminations[2].

As a Senior Application Scientist, I have observed that the successful incorporation of this intermediate into drug discovery pipelines hinges entirely on mastering its physicochemical behavior. Mishandling its solubility profile or ignoring its specific stability vulnerabilities (such as photolytic dehalogenation) leads to degraded yields, assay artifacts, and compromised downstream biological data. This whitepaper provides a rigorously validated, self-consistent guide to the solubility, stability, and experimental handling of 6-iodo-1H-indazole-3-carbaldehyde.

Physicochemical Profiling & Mechanistic Causality

Structural Impact on Solubility

The solubility of 6-iodo-1H-indazole-3-carbaldehyde is dictated by the competing forces of its polar functional groups and its highly lipophilic halogenated aromatic core. The indazole ring possesses a hydrogen-bond donor (N1-H) and an acceptor (N2), while the C3-aldehyde contributes additional dipole moments. However, the heavy iodine atom at the C6 position significantly increases the molecule's overall lipophilicity (LogP) and crystal lattice energy[3].

Consequently, the compound is practically insoluble in aqueous media but exhibits excellent solubility in aprotic, highly polar solvents that can disrupt intermolecular hydrogen bonding[3][4].

Table 1: Quantitative Solubility Profile

| Solvent System | Estimated Solubility | Mechanistic Rationale & Application |

| DMSO (Dimethyl Sulfoxide) | >30 mg/mL | High dielectric constant and H-bond accepting ability fully solvate the N-H and formyl groups. Ideal for biological assay stock solutions. |

| DMF (Dimethylformamide) | >20 mg/mL | Excellent solvation of the aromatic core. Preferred for N1-alkylation and cross-coupling reactions. |

| Methanol / Ethanol | 1–5 mg/mL | Moderate solubility due to protic nature competing with the indazole N-H. Used as a solvent for reductive aminations. |

| Water / PBS (pH 7.4) | <0.1 mg/mL | High lattice energy and hydrophobicity prevent aqueous dissolution. Requires DMSO co-solvent (≤1%) for in vitro assays. |

Stability and Degradation Pathways

The bifunctional nature of this molecule introduces specific degradation liabilities that must be actively managed during storage and synthesis[5].

-

Photolytic Dehalogenation: The carbon-iodine (C-I) bond is the weakest bond in the molecule. Exposure to UV or intense visible light induces homolytic cleavage, generating highly reactive aryl and iodine radicals that lead to dimerization or protodehalogenation.

-

Auto-Oxidation: The C3-carbaldehyde is susceptible to radical-mediated auto-oxidation in the presence of atmospheric oxygen, gradually converting to 6-iodo-1H-indazole-3-carboxylic acid.

-

Thermal Degradation: Elevated temperatures accelerate both oxidation and potential oligomerization via the reactive aldehyde.

Table 2: Storage and Handling Specifications

| Parameter | Recommended Condition | Causality (Why it matters) |

| Temperature | 2–8 °C (Refrigerated) | Suppresses thermal kinetic energy, preventing the auto-oxidation of the aldehyde group[5]. |

| Light Exposure | Amber/Opaque Containers | Blocks UV/Vis photons, directly preventing the homolytic cleavage of the labile C-I bond. |

| Atmosphere | Argon or Nitrogen Flush | Displaces ambient oxygen, eliminating the primary reactant required for aldehyde oxidation. |

| Moisture | Desiccated Storage | Prevents the formation of aldehyde hydrates, which can complicate quantitative NMR and synthetic stoichiometry. |

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step includes a mechanistic justification to empower researchers to troubleshoot effectively.

Protocol A: Kinetic Aqueous Solubility Determination (Nephelometry/UV-Vis)

Purpose: To determine the maximum concentration of the API intermediate in biological buffers before precipitation occurs, critical for avoiding false negatives in high-throughput screening[4].

-

Stock Preparation: Dissolve exactly 2.72 mg of 6-iodo-1H-indazole-3-carbaldehyde in 1.0 mL of anhydrous DMSO to create a 10 mM stock solution.

-

Causality: Anhydrous DMSO prevents premature hydrate formation.

-

-

Serial Dilution: Prepare a 10-point 2-fold serial dilution of the stock in pure DMSO.

-

Aqueous Spiking: Transfer 3 µL of each DMSO dilution into a 96-well UV-transparent plate containing 297 µL of PBS (pH 7.4).

-

Causality: Maintaining a final DMSO concentration of exactly 1.0% prevents the co-solvent from artificially inflating the apparent aqueous solubility[4].

-

-

Incubation & Measurement: Shake the plate at 600 rpm for 2 hours at room temperature to allow thermodynamic equilibrium. Measure absorbance at 620 nm.

-

Validation Check: A sudden spike in absorbance at 620 nm indicates light scattering due to compound precipitation. The concentration immediately preceding this spike is the kinetic solubility limit.

Protocol B: Stability-Indicating HPLC Assay (Forced Degradation)

Purpose: To quantify the purity of the intermediate and detect the formation of oxidized or dehalogenated impurities over time.

-

Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in 50:50 Acetonitrile:Water.

-

Chromatographic Conditions:

-

Column: C18 Reverse-Phase (e.g., 5 µm, 4.6 x 150 mm).

-

Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

-

Causality: The addition of 0.1% Trifluoroacetic acid (TFA) drops the pH below the pKa of the indazole, suppressing the ionization of the N-H group. This prevents peak tailing and ensures sharp, reproducible retention times.

-

-

Forced Degradation Aliquots:

-

Oxidative Stress: Add 0.1% H₂O₂ to an aliquot for 4 hours. (Validates the detection of the carboxylic acid degradant).

-

Photolytic Stress: Expose an aliquot to a UV chamber (254 nm) for 2 hours. (Validates the detection of the dehalogenated indazole).

-

-

Analysis: Run the aliquots and establish relative retention times (RRT) for the parent peak and all stress-induced degradants.

Applications in Drug Discovery & Workflows

6-iodo-1H-indazole-3-carbaldehyde is rarely an end-product; it is a launchpad for complex molecular architectures. By utilizing orthogonal reaction conditions, chemists can selectively modify the C6, C3, and N1 positions to build multi-target kinase inhibitors[2].

Figure 1: Orthogonal synthetic workflow utilizing the bifunctional handles of 6-iodo-1H-indazole-3-carbaldehyde.

Mechanistic Application: Kinase Inhibition

Derivatives synthesized from this intermediate frequently target Receptor Tyrosine Kinases (RTKs) such as VEGFR (Vascular Endothelial Growth Factor Receptor). The indazole core acts as an adenine bioisostere, forming critical hydrogen bonds within the ATP-binding pocket of the kinase, thereby shutting down downstream angiogenic signaling pathways[3].

Figure 2: Mechanism of action for indazole-derived APIs targeting the VEGFR signaling pathway.

Conclusion

6-iodo-1H-indazole-3-carbaldehyde is a powerful, yet sensitive, chemical tool. By strictly adhering to cold, dark, and dry storage conditions (2–8 °C, Argon atmosphere), researchers can preserve the integrity of the labile C-I bond and the reactive carbaldehyde. Utilizing the optimized solubility protocols and recognizing the mechanistic rationale behind solvent and reagent choices will significantly accelerate the transition from raw intermediate to viable clinical candidate.

References

- MolCore. "885518-80-9 | 6-iodo-1H-indazole-3-carbaldehyde".

- BenchChem. "An In-depth Technical Guide to the Physical Characteristics of 6-Nitro-1H-indazole-3-carbaldehyde".

- ChemScene. "Safety Data Sheet - 7-Fluoro-3-iodoindazole".

- BenchChem. "3-Iodo-6-(trifluoromethyl)-1H-indazole | 1000341-27-4".

- ChemRxiv. "Identification of three new inhibitor classes against Plasmodium falciparum".

Sources

Advanced Synthesis of Indazole-3-Carbaldehyde: From Classical Oxidations to Modern Scaffold Hopping

The following technical guide details the history, development, and execution of synthesis pathways for 1H-indazole-3-carbaldehyde (also known as indazole-3-carboxaldehyde).

Executive Summary & Strategic Importance

The 1H-indazole-3-carbaldehyde scaffold is a critical pharmacophore in modern medicinal chemistry, serving as the gateway to 3-substituted indazoles found in potent kinase inhibitors (e.g., Axitinib, Pazopanib).[1][2] Its aldehyde functionality allows for rapid diversification via reductive amination, Wittig olefination, and heterocycle formation.

Historically, accessing this moiety was non-trivial. Unlike its indole analog, the indazole ring system resists direct electrophilic formylation at the C3 position.[3] Consequently, synthesis has evolved from laborious ring-closure sequences to elegant "scaffold hopping" methodologies that convert commercially available indoles directly into indazole aldehydes.

This guide analyzes three distinct synthetic generations:

-

The Classical Route: Ring construction via diazo intermediates (Isatin/Anthranilic acid precursors).

-

The Oxidative Route: Functionalization of 3-methylindazoles.

-

The Modern "Scaffold Hop": Nitrosative rearrangement of indoles (Modified Büchi method).

Critical Analysis of Synthetic Pathways

The "Dead End": Direct Vilsmeier-Haack Formylation

A common misconception among early-career chemists is that 1H-indazole can be formylated using the Vilsmeier-Haack protocol (

-

Mechanism Failure: Indole is electron-rich at C3 due to the lone pair on nitrogen participating in the aromatic sextet. Indazole, however, possesses a pyridine-like N2 nitrogen that withdraws electron density. The C3 position in indazole is insufficiently nucleophilic to attack the Vilsmeier chloroiminium species.

-

Outcome: Attempting this reaction typically yields N-formylation or recovery of starting material, necessitating alternative strategies.

Strategy A: The "Scaffold Hop" (Nitrosation of Indoles)

Currently the most efficient laboratory-scale method, this approach utilizes the reactivity of indoles to generate indazoles.

-

Mechanism: The reaction proceeds via nitrosation of the indole C3 position, forming a nitroso-intermediate. This tautomerizes to an oxime, which undergoes hydrolysis, ring opening, and recyclization to form the indazole N-N bond.

-

Key Innovation: Early versions (Büchi, 1986) suffered from dimerization side-products. Modern optimizations use reverse addition (adding indole to the nitrosating agent) to keep the concentration of nucleophilic indole low, suppressing dimer formation.

Strategy B: The Classical Ring Construction (Isatin Route)

Used primarily in industrial scale-up, this route builds the pyrazole ring rather than functionalizing it.

-

Workflow: Isatin

2-hydrazinobenzoic acid -

Pros: Highly scalable; avoids unstable intermediates.

-

Cons: High step count (4-5 steps); requires harsh reduction/oxidation sequences.

Strategy C: Metal-Catalyzed Carbonylation

A modern pharmaceutical approach utilizing palladium catalysis.

-

Workflow: 3-Iodoindazole + CO + MeOH

Indazole-3-carboxylate -

Pros: Tolerates diverse functional groups; avoids hazardous nitrosating agents.

-

Cons: Requires expensive 3-iodoindazole precursors and high-pressure equipment.

Comparative Data Analysis

| Parameter | Method A: Nitrosation of Indole | Method B: Isatin Ring Closure | Method C: Pd-Carbonylation |

| Starting Material | Indoles (Cheap, Diverse) | Isatin (Cheap) | 3-Iodoindazole (Expensive) |

| Step Count | 1 (Direct) | 4-5 | 2 |

| Typical Yield | 70–95% | 40–60% (Overall) | 80–90% |

| Atom Economy | High | Low | Moderate |

| Scalability | Moderate (Exotherm/NOx gas) | High | High |

| Key Risk | Nitrosamine formation | Hydrazine toxicity | CO gas / Heavy metals |

Visualized Reaction Mechanisms

Diagram 1: Mechanism of Indole-to-Indazole Rearrangement (Method A)

This diagram illustrates the complex cascade reaction where the indole nitrogen is "swapped" to form the N-N bond of the indazole.

Caption: The "Scaffold Hopping" pathway converting Indole to Indazole-3-carbaldehyde via nitrosative rearrangement.

Diagram 2: The Industrial Isatin Route (Method B)

A robust, linear pathway suitable for multi-kilogram synthesis.

Caption: Step-wise construction of the indazole core from Isatin precursors.

Detailed Experimental Protocols

Protocol A: Optimized Nitrosation of Indole (The "Reverse Addition" Method)

Best for: Rapid generation of diverse analogs in a research setting.

Reagents:

-

Substituted Indole (1.0 equiv)[2]

-

Sodium Nitrite (

, 8.0 equiv)[1][2] -

Hydrochloric Acid (2N aqueous, 7.0 equiv)[2]

-

Solvent: DMF / Water (3:5 ratio)

Procedure:

-

Preparation of Nitrosating Agent: In a round-bottom flask, dissolve

in deionized water. Cool to 0°C.[1][2][4] -

Acidification: Slowly add the 2N HCl to the nitrite solution. The solution will turn pale blue/green (formation of

/ -

Reverse Addition (Critical Step): Dissolve the indole in DMF. Using a syringe pump or dropping funnel, add the indole solution slowly (over 1–2 hours) to the acidic nitrite solution at 0°C.[1][2][5]

-

Why? Keeping indole concentration low prevents the electron-rich indole from attacking the intermediate oxime, which causes dimerization (deep red byproducts).

-

-

Reaction: Allow to warm to room temperature. Monitor by TLC.[6][7][8] Electron-deficient indoles may require heating to 50°C.[5]

-

Workup: Extract with Ethyl Acetate (x3). Wash organic phase with brine to remove DMF. Dry over

and concentrate. -

Purification: Silica gel chromatography (typically Hexanes/EtOAc).

Self-Validation Check:

-

Success: Product is typically a yellow/tan solid. NMR shows a distinct aldehyde singlet ~10.2 ppm and the N-H proton ~14.0 ppm.

-

Failure: Deep red color indicates dimerization (addition rate too fast).

Protocol B: Palladium-Catalyzed Carbonylation

Best for: Late-stage functionalization or when "scaffold hopping" fails.

Reagents:

-

3-Iodo-1H-indazole (1.0 equiv)

- (3-5 mol%)

-

Triethylamine (2.0 equiv)

-

Methanol (Solvent/Reactant)[7]

-

Carbon Monoxide (CO) balloon or autoclave (1-5 bar)

Procedure:

-

Carbonylation: Combine 3-iodoindazole, Pd catalyst, and base in MeOH. Purge with CO. Heat to 70-80°C for 12-16 hours.

-

Isolation: Filter through Celite, concentrate to obtain Methyl 1H-indazole-3-carboxylate.

-

Reduction: Dissolve ester in anhydrous THF at -78°C. Add DIBAL-H (2.5 equiv) dropwise. Warm to 0°C. Quench with Rochelle's salt.

-

Result: Yields the aldehyde after extraction and purification.

References

-

Büchi, G., et al. (1986).[3] "Synthesis of substituted indazoles." Journal of the American Chemical Society.

-

Chevalier, A., et al. (2018). "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances.

-

Lefebvre, V., et al. (2010).[9] "A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles." The Journal of Organic Chemistry.

-

BenchChem Application Note. (2025). "Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole."

-

Li, P., et al. (2011).[9] "Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones." Organic Letters.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Indazole synthesis [organic-chemistry.org]

Predictive and Experimental Paradigms for the Metabolic Stability of 6-Iodo-1H-Indazole-3-Carbaldehyde Analogs

Executive Summary

The 6-iodo-1H-indazole-3-carbaldehyde scaffold is a highly versatile building block in modern medicinal chemistry. The 6-iodo position serves as a prime handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the 3-carbaldehyde facilitates rapid diversification via reductive amination or Knoevenagel condensations. Consequently, this core is frequently utilized in the development of kinase inhibitors and anti-parasitic agents [6]. However, indazoles are notoriously susceptible to rapid hepatic clearance. Optimizing the metabolic stability of these analogs is a critical hurdle in transitioning a hit compound into a viable clinical candidate.

This whitepaper provides an in-depth, authoritative guide on predicting, measuring, and optimizing the metabolic stability of 6-iodo-1H-indazole-3-carbaldehyde derivatives, bridging in silico predictions with self-validating in vitro experimental workflows.

Structural Vulnerabilities and Clearance Pathways

Understanding the causality behind a drug's degradation is the first step in optimization. The indazole core is highly susceptible to Cytochrome P450 (CYP) mediated oxidation, particularly by isoforms CYP3A4 and CYP2E1 [9]. Molecular dynamics simulations reveal that the unbinding pathways of indazoles in CYP2E1 are gated by specific phenylalanine residues (Phe298 and Phe478), which dictate the residence time and subsequent oxidation of the scaffold [9].

Furthermore, the 3-carbaldehyde group, if left unmasked or unconverted during synthesis, acts as a metabolic liability. It is a prime target for Aldehyde Oxidase (AO) and Phase II glucuronosyltransferases (UGTs) once oxidized to a carboxylic acid or reduced to an alcohol.

Caption: Primary metabolic clearance pathways for 1H-indazole-3-carbaldehyde derivatives.

In Silico Predictive Modeling: The First Line of Defense

Before committing resources to complex organic synthesis, in silico models are employed to predict the regioselectivity and lability of CYP450 metabolism [7].

Mechanistic Rationale: Predictive models evaluate the energy required to remove a hydrogen radical from potential Sites of Metabolism (SOM) [8]. Using AM1 semiempirical quantum mechanical (QM) calculations, we can map the radical stabilities across the indazole core (sp² centers vs. heteroatom sp³ centers). However, thermodynamic lability alone is insufficient. Ligand-based models must be applied to correct for isoform-specific steric accessibility, ensuring that a weak C-H bond is actually physically accessible within the CYP3A4 or CYP2E1 binding pocket [7].

In Vitro Experimental Paradigms

To predict in vivo hepatic clearance and estimate bioavailability, in vitro assays utilizing liver microsomes and isolated hepatocytes are the industry standard [3].

Caption: Workflow for in silico and in vitro metabolic stability assessment of indazole analogs.

Human Liver Microsome (HLM) Stability Assay

Microsomes are subcellular fractions derived from the endoplasmic reticulum. They are rich in CYP450s and provide a rapid, cost-effective assessment of Phase I oxidative metabolism [4].

Self-Validating Protocol:

-

Preparation: Dissolve the indazole analog in 100 mM potassium phosphate buffer (pH 7.4) to a final concentration of 1 µM. Causality: pH 7.4 is strictly maintained to preserve the structural integrity of the microsomal vesicles and mimic physiological conditions [2].

-

Incubation Mixture: Combine 0.5 mg/mL pooled HLM with the test compound. Keep on ice until initiation [2].

-

Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP enzymes).

-

Time-Course Sampling: Withdraw aliquots at 0, 15, 30, 45, and 60 minutes.

-

Quenching: Terminate the reaction immediately by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile denatures the enzymes to halt metabolism and precipitates proteins to prevent LC-MS/MS column fouling.

-

Validation Controls:

-

Positive Controls: Midazolam (CYP3A4) and Dextromethorphan (CYP2D6) must be run in parallel to confirm enzyme viability [2].

-

Negative Control: A minus-NADPH incubation must be included. If the indazole degrades here, the instability is chemical (e.g., buffer hydrolysis) rather than CYP-mediated.

-

Suspension Hepatocyte Stability Assay

Because microsomes lack Phase II enzymes and cellular transporters, they often underpredict the clearance of indazoles subject to glucuronidation or aldehyde oxidation. Suspension hepatocytes provide a complete, living enzymatic system [1] [4].

Self-Validating Protocol:

-

Cell Resuscitation: Thaw cryopreserved human hepatocytes in a 37°C water bath. Centrifuge gently and resuspend in incubation medium [1].

-

Viability Assessment: Perform Trypan Blue exclusion counting. Acceptance Criteria: Viability must exceed 75% to ensure active transport and Phase II cofactor generation.

-

Incubation: Plate the diluted suspension (

cells/mL) in a multi-well plate. Add the indazole working solution (1 µM final) [1]. -

Sampling & Quenching: Withdraw aliquots at 0, 30, 60, 90, and 120 minutes. Quench in cold acetonitrile with an internal standard.

-

Validation Controls: Use 7-hydroxycoumarin to verify Phase II (glucuronidation/sulfation) activity.

Quantitative Data & SAR Optimization

By calculating the half-life (

The table below summarizes representative optimization data for 6-iodo-1H-indazole-3-carbaldehyde analogs. Notice how structural modifications directly alter the primary clearance pathway, successfully shifting a highly labile compound to a slowly metabolized clinical candidate (mirroring real-world optimizations seen in anti-malarial indazole development, where

Table 1: Comparative Metabolic Stability Metrics of Indazole Analogs

| Compound | Structural Modification | HLM | Hepatocyte | Primary SOM / Pathway |

| Indazole Core | Unmodified | 145.2 | 12.5 | N-dealkylation (CYP3A4) |

| Analog A | Fluorination at C5 | 85.4 | 28.0 | Aldehyde oxidation (AO) |

| Analog B | Steric bulk at N1 | 42.1 | 55.3 | Glucuronidation (UGT) |

| Analog C | Aldehyde reduction to alcohol | 18.6 | 98.0 | Slow oxidation |

Data Interpretation: Blocking the N1 position with steric bulk reduces Phase II glucuronidation, while reducing the 3-carbaldehyde to an alcohol prevents rapid degradation by Aldehyde Oxidase, significantly extending the hepatocyte half-life.

Conclusion

The optimization of 6-iodo-1H-indazole-3-carbaldehyde analogs requires a symbiotic approach between in silico predictive modeling and rigorous, self-validating in vitro assays. While microsomal assays provide rapid feedback on Phase I liabilities, the complex metabolic fate of the indazole core—particularly the reactivity of the 3-carbaldehyde group—necessitates the use of whole-cell hepatocyte models to accurately predict in vivo clearance. By systematically identifying and blocking Sites of Metabolism (SOM), drug development professionals can successfully navigate the pharmacokinetic challenges inherent to this highly privileged chemical scaffold.

References

-

Title : metabolic stability in liver microsomes | Source : Mercell | URL : [Link]

-

Title : Metabolic Stability | Source : Frontage Laboratories | URL : [Link]

-

Title : Microsomal vs Hepatocyte Stability: Which One to Choose? | Source : Patsnap Synapse | URL : [Link]

-

Title : Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures | Source : PMC | URL : [Link]

-

Title : Identification of three new inhibitor classes against Plasmodium falciparum | Source : ChemRxiv | URL :[Link]

-

Title : Predicting regioselectivity and lability of P450 metabolism | Source : Optibrium | URL : [Link]

-

Title : A Model for Predicting Likely Sites of CYP3A4-mediated Metabolism on Drug-like Molecules | Source : Unicamp | URL : [Link]

-

Title : Investigation of indazole unbinding pathways in CYP2E1 by molecular dynamics simulations | Source : PubMed | URL : [Link]

Methodological & Application

Application Note: Regioselective Synthesis of 6-Iodo-1H-indazole-3-carbaldehyde via Directed Nitrosation

Strategic Context in Drug Discovery

Indazole derivatives are heavily utilized in medicinal chemistry as bioisosteres for indoles, offering superior hydrogen-bonding capabilities within the hydrophobic pockets of target proteins 1. 6-Iodo-1H-indazole-3-carbaldehyde is a highly valuable, bifunctional building block. The C3-aldehyde enables rapid functionalization via Wittig or Knoevenagel reactions, while the C6-iodo substituent serves as an orthogonal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck) to elaborate the scaffold into complex kinase inhibitors 2.

Mechanistic Rationale and Kinetic Control

The transformation of 6-iodoindole to 6-iodo-1H-indazole-3-carbaldehyde is achieved through a direct nitrosation pathway in a slightly acidic environment. The reaction relies on the in situ generation of the nitrosonium ion (

A critical factor in this synthesis is the suppression of competitive side reactions, such as N-nitrosation or substrate dimerization. To enforce strict kinetic control, a "reverse addition" strategy is employed. By utilizing a syringe pump to slowly introduce the 6-iodoindole into a large, pre-formed excess of the nitrosating agent, the local concentration of unreacted indole remains negligible. This ensures that every indole molecule immediately encounters

Reaction Workflow Visualization

Caption: Synthetic workflow for 6-iodo-1H-indazole-3-carbaldehyde via reverse-addition nitrosation.

Quantitative Method Optimization

The following data summarizes the critical differences between standard bolus addition and the optimized reverse addition protocol, highlighting the causality behind the improved yield profile.

| Parameter | Standard Nitrosation | Optimized Reverse Addition | Mechanistic Causality |

| Reagent Stoichiometry | NaNO | NaNO | Excess required to maintain a saturated |

| Addition Sequence | Reagents added to Indole | Indole added to Reagents | Prevents indole-indole dimerization by keeping substrate concentration low. |

| Addition Rate | Bolus / Rapid | Syringe Pump (2 hours) | Enforces strict kinetic control over the initial electrophilic attack. |

| Temperature Profile | 0 °C to 80 °C (6 h) | 0 °C | Gradual heating allows for controlled intermediate rearrangement without degradation. |

| Expected Yield | ~50-60% (High impurities) | >80% (High purity) | Suppression of N-nitrosated byproducts maximizes target conversion. |

Detailed Experimental Protocol

Scale: 1.0 mmol (Demonstration Scale) Target: 6-Iodo-1H-indazole-3-carbaldehyde

Materials Required:

-

6-Iodoindole (1.0 mmol, ~243 mg)

-

Sodium nitrite (NaNO

) (8.0 mmol, 550 mg) -

2 N Aqueous Hydrochloric Acid (HCl) (7.0 mmol, 3.5 mL)

-

N,N-Dimethylformamide (DMF) (6.0 mL total)

-

Deionized Water (1.6 mL)

Step-by-Step Methodology:

-

Generation of the Nitrosating Pool:

-

In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve NaNO

(550 mg, 8.0 mmol) in a mixture of deionized water (1.6 mL) and DMF (3.0 mL). -

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add 2 N aqueous HCl (3.5 mL, 7.0 mmol) dropwise over 5 minutes.

-

Self-Validation Check: The solution will exhibit a distinct color change (typically pale blue/green to yellowish) and slight effervescence, confirming the generation of the active nitrosonium species. Maintain stirring at 0 °C for 10 minutes to ensure complete equilibration 1.

-

-

Reverse Addition of Substrate:

-

In a separate vial, dissolve 6-iodoindole (243 mg, 1.0 mmol) in DMF (3.0 mL).

-

Load this solution into a gas-tight syringe.

-

Remove the ice bath from the main reaction flask, allowing it to warm to room temperature (approx. 20-22 °C).

-

Using a syringe pump, add the 6-iodoindole solution to the rapidly stirring nitrosating mixture over a strict period of 2 hours.

-

Causality Note: This slow addition is the most critical step. Rushing this addition will result in localized spikes in indole concentration, leading to intractable polymeric byproducts [[2]]().

-

-

Thermal Rearrangement:

-

Once the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours to ensure complete consumption of the starting material.

-

Subsequently, equip the flask with a reflux condenser and heat the mixture to 50 °C using an oil bath or heating block. Maintain this temperature for 16 hours. This thermal energy is required to drive the intermediate cascade into the fully aromatic indazole system 1.

-

-

Reaction Quench and Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (EtOAc, 20 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (3 x 15 mL) to remove DMF and inorganic salts, followed by a final wash with saturated aqueous sodium chloride (brine, 15 mL).

-

Self-Validation Check: Monitor the aqueous washes; excessive emulsion formation can be mitigated by adding a small amount of solid NaCl to the aqueous phase.

-

-

Isolation and Purification:

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO

). -

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified via flash column chromatography on silica gel (eluting with a gradient of Hexanes/EtOAc) to yield pure 6-iodo-1H-indazole-3-carbaldehyde.

-

References

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC (National Institutes of Health). URL:[Link]

Sources

Application Note: Reductive Amination Protocols for 6-Iodo-1H-indazole-3-carbaldehyde

This Application Note is designed for medicinal chemists and process scientists working with the privileged 6-iodo-1H-indazole-3-carbaldehyde scaffold. This intermediate is a critical junction point in the synthesis of type II kinase inhibitors (e.g., Axitinib analogs), providing two orthogonal vectors for diversification: the C3-amine (via reductive amination) and the C6-aryl/heteroaryl motif (via Suzuki/Buchwald coupling).

Introduction & Strategic Value